![molecular formula C20H23N5 B14630496 N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine CAS No. 54507-45-8](/img/structure/B14630496.png)
N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out in ethanol or methanol as solvents at temperatures ranging from 0-78°C for 1-16 hours . The yields of the desired product can vary depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of diketene as a starting material, which can afford the targeted compound with high yields . The process may also involve the use of sulfate salts of methyl hydrazine, yielding significant amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the pyrazole ring and the diazenyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications . Additionally, it has industrial applications in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, facilitating its binding to specific receptors . This binding can trigger a cascade of biochemical events, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine include other pyrazole derivatives such as 1-phenyl-3-methyl-5-pyrazolone and 4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54507-45-8 |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-2-phenyl-5-phenyldiazenylpyrazol-3-amine |
InChI |
InChI=1S/C20H23N5/c1-4-24(5-2)20-16(3)19(22-21-17-12-8-6-9-13-17)23-25(20)18-14-10-7-11-15-18/h6-15H,4-5H2,1-3H3 |
InChI Key |
LQMLVXFWKADFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NN1C2=CC=CC=C2)N=NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
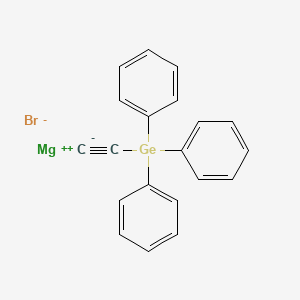
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
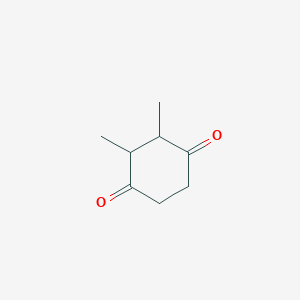
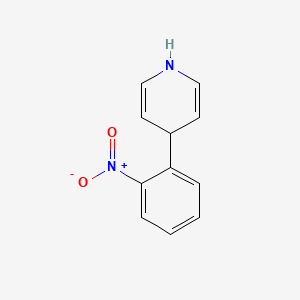

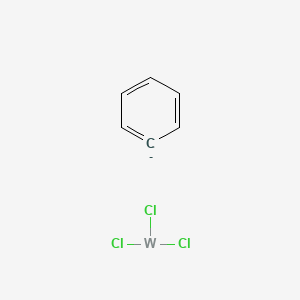

![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
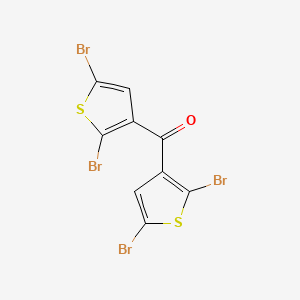
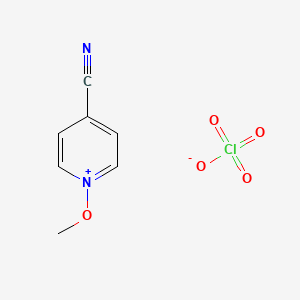
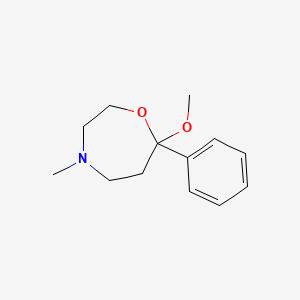
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
